molecular formula C19H29NO5 B5176387 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate

1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate

Cat. No. B5176387
M. Wt: 351.4 g/mol
InChI Key: ONBIOKOLHVLCQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate, also known as IPP, is a chemical compound that has gained attention due to its potential applications in scientific research. The compound is a piperidine derivative, and its unique chemical structure has led to its investigation as a potential tool for studying various biological processes. In

Scientific Research Applications

1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate has been investigated for its potential applications in scientific research. One area of interest is its use as a tool for studying the function of nicotinic acetylcholine receptors (nAChRs). 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate has been shown to bind to nAChRs with high affinity, making it a useful tool for studying the structure and function of these receptors.
In addition to its use in studying nAChRs, 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate has also been investigated for its potential as a therapeutic agent. Studies have shown that 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate has analgesic effects in animal models of pain, suggesting that it may be a useful tool for developing new pain medications.

Mechanism of Action

The mechanism of action of 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate is complex and not fully understood. 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate is thought to bind to nAChRs and modulate their activity. This modulation can lead to changes in neurotransmitter release and neuronal excitability, which may underlie its analgesic effects.
Biochemical and Physiological Effects:
1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate has been shown to have a variety of biochemical and physiological effects. In addition to its analgesic effects, 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate has been shown to have anticonvulsant effects in animal models of epilepsy. It has also been shown to have effects on learning and memory in animal models, suggesting that it may be a useful tool for studying cognitive processes.

Advantages and Limitations for Lab Experiments

One advantage of 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate is its high affinity for nAChRs, which makes it a useful tool for studying these receptors. Additionally, its analgesic and anticonvulsant effects make it a useful tool for studying pain and epilepsy.
One limitation of 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate is its potential toxicity. Studies have shown that high doses of 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate can cause seizures and other adverse effects in animals. This toxicity limits its use in certain types of experiments and underscores the need for caution when working with this compound.

Future Directions

There are many potential future directions for research on 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate. One area of interest is its potential as a therapeutic agent for pain and epilepsy. Additionally, further studies are needed to fully understand its mechanism of action and its effects on cognitive processes. Finally, studies are needed to determine the safety and toxicity of 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate in humans, which will be important for its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate involves the reaction of 3-(3-isopropylphenoxy)propylamine with oxalic acid. The reaction yields 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate in the form of an oxalate salt. The synthesis method has been optimized to increase the yield of 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate and reduce impurities in the final product.

properties

IUPAC Name

oxalic acid;1-[3-(3-propan-2-ylphenoxy)propyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO.C2H2O4/c1-15(2)16-8-6-9-17(14-16)19-13-7-12-18-10-4-3-5-11-18;3-1(4)2(5)6/h6,8-9,14-15H,3-5,7,10-13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBIOKOLHVLCQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)OCCCN2CCCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.